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1-(Propylthio)propyl methyl disulfide - 126876-21-9

1-(Propylthio)propyl methyl disulfide

Catalog Number: EVT-14419666
CAS Number: 126876-21-9
Molecular Formula: C7H16S3
Molecular Weight: 196.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Propylthio)propyl methyl disulfide is a sulfur-containing organic compound that belongs to the class of disulfides. This compound is characterized by its unique structure, which includes a propylthio group and a methyl disulfide functional group. It is primarily derived from various Allium species, particularly onions and garlic, where it contributes to their characteristic aroma and flavor profiles. The compound is classified as a volatile sulfur compound, which plays a significant role in the sensory characteristics of these plants.

Source and Classification

1-(Propylthio)propyl methyl disulfide is primarily sourced from the Allium genus, which includes onions (Allium cepa), garlic (Allium sativum), and shallots (Allium ascalonicum). These plants are known for their rich content of sulfur compounds that contribute to their pungent flavors and aromas. The classification of this compound falls under volatile sulfur compounds, which are known for their low molecular weights and significant olfactory properties that influence food flavor and aroma.

Synthesis Analysis

Methods

The synthesis of 1-(Propylthio)propyl methyl disulfide can be achieved through various methods, including:

  • Chemical Synthesis: This involves the reaction of propyl mercaptan with methyl disulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to optimize yield.
  • Biochemical Synthesis: In nature, this compound is formed through enzymatic reactions involving alliinase enzymes that catalyze the conversion of alliin (a precursor found in garlic) into various sulfur compounds, including 1-(Propylthio)propyl methyl disulfide.

Technical Details

The chemical reaction for synthesizing 1-(Propylthio)propyl methyl disulfide can be represented as follows:

Propyl mercaptan+Methyl disulfide1 Propylthio propyl methyl disulfide\text{Propyl mercaptan}+\text{Methyl disulfide}\rightarrow \text{1 Propylthio propyl methyl disulfide}

This reaction typically requires careful control of conditions such as pH and temperature to ensure maximum efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1-(Propylthio)propyl methyl disulfide consists of a propyl group attached to a sulfur atom, which is further connected to another sulfur atom linked to a methyl group. The structural formula can be represented as follows:

C5H12S2\text{C}_5\text{H}_{12}\text{S}_2

Data

  • Molecular Weight: Approximately 136.27 g/mol
  • Boiling Point: Estimated around 150 °C
  • Melting Point: Not well-defined due to its volatility.
Chemical Reactions Analysis

1-(Propylthio)propyl methyl disulfide can undergo several chemical reactions typical for sulfur-containing compounds:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Reduction: It can also be reduced back to thiols or other lower oxidation state sulfur compounds.
  • Nucleophilic Substitution: The presence of the sulfur atom allows for nucleophilic attacks by various reagents, leading to the formation of different derivatives.

Technical Details

The oxidation reaction may be represented as follows:

1 Propylthio propyl methyl disulfide+Oxidizing agentSulfoxide or Sulfone\text{1 Propylthio propyl methyl disulfide}+\text{Oxidizing agent}\rightarrow \text{Sulfoxide or Sulfone}
Mechanism of Action

The mechanism of action for 1-(Propylthio)propyl methyl disulfide primarily involves its role in flavor enhancement and aroma development in food products. Upon consumption, this compound interacts with olfactory receptors, contributing to the sensory experience associated with Allium species.

Process Data

  • Olfactory Interaction: The compound binds with specific receptors in the nasal cavity, triggering signals that are interpreted by the brain as distinct flavors.
  • Flavor Release: During cooking or processing, the thermal degradation of this compound leads to the release of volatile components that enhance food aroma.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid with a strong odor.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Density: Approximately 1.05 g/cm³.

Chemical Properties

  • Reactivity: Reacts with oxidizing agents; stable under normal conditions but sensitive to heat.
  • Stability: Generally stable but may decompose at high temperatures or in the presence of strong acids/bases.
Applications

1-(Propylthio)propyl methyl disulfide has several scientific uses, particularly in food science and flavor chemistry:

  • Flavoring Agent: Widely used in the food industry as a natural flavoring agent due to its potent aroma.
  • Research Applications: Studied for its potential health benefits, including antioxidant properties derived from Allium species.
  • Analytical Chemistry: Utilized as a standard reference compound in gas chromatography-mass spectrometry analyses for detecting volatile sulfur compounds in various matrices.

Properties

CAS Number

126876-21-9

Product Name

1-(Propylthio)propyl methyl disulfide

IUPAC Name

1-(methyldisulfanyl)-1-propylsulfanylpropane

Molecular Formula

C7H16S3

Molecular Weight

196.4 g/mol

InChI

InChI=1S/C7H16S3/c1-4-6-9-7(5-2)10-8-3/h7H,4-6H2,1-3H3

InChI Key

QCPKKCRPPOQHIG-UHFFFAOYSA-N

Canonical SMILES

CCCSC(CC)SSC

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